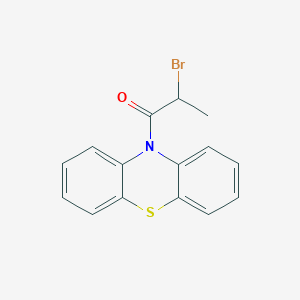
1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- typically involves the bromination of 1-(10H-phenothiazin-10-yl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted phenothiazine derivatives.
- Phenothiazine sulfoxides or sulfones.
- Alcohol derivatives of the propanone moiety .
Scientific Research Applications
1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, which may explain its potential neurological effects. Additionally, the compound can undergo redox reactions, which may contribute to its antimicrobial properties. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- 1-(10H-phenothiazin-2-yl)propan-1-one
- 1-(10H-phenothiazin-10-yl)-2-(1-pyrrolidinyl)-1-propanone
- 2-(4-phenyl-2-quinoly)-10-methyl phenothiazine
Comparison: 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. Compared to other phenothiazine derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
4091-90-1 |
|---|---|
Molecular Formula |
C15H12BrNOS |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-bromo-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C15H12BrNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3 |
InChI Key |
KPGPKZDENSKWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



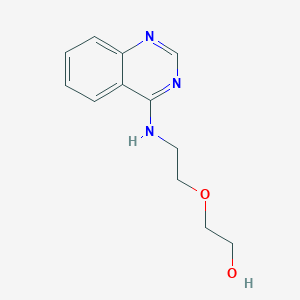
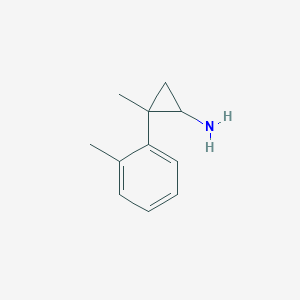
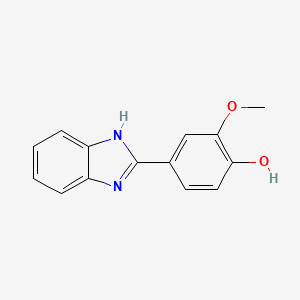
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B15096193.png)

![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096217.png)
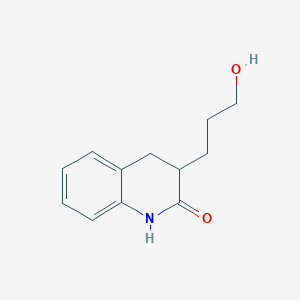
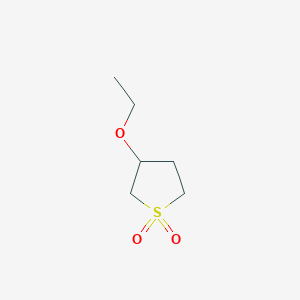
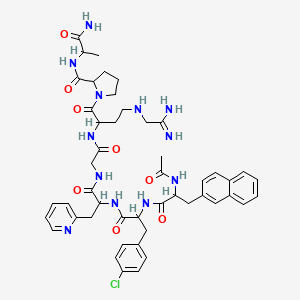
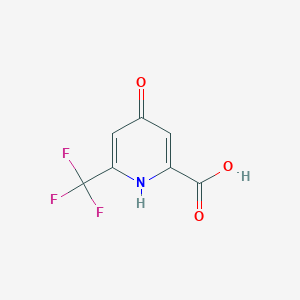
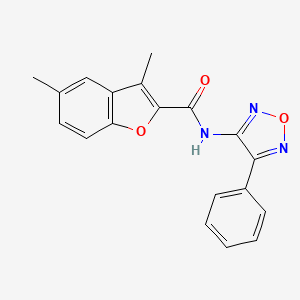
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B15096251.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)
